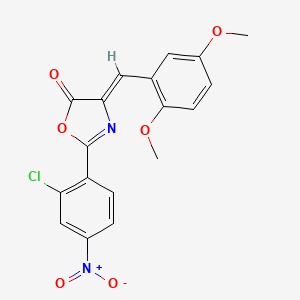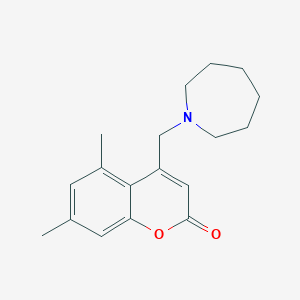
4-(azepan-1-ylmethyl)-5,7-dimethyl-2H-chromen-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[(AZEPAN-1-YL)METHYL]-5,7-DIMETHYL-2H-CHROMEN-2-ONE is a synthetic organic compound that belongs to the class of chromen-2-one derivatives. This compound features a chromen-2-one core structure substituted with an azepane ring and methyl groups. Chromen-2-one derivatives are known for their diverse biological activities and applications in medicinal chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(AZEPAN-1-YL)METHYL]-5,7-DIMETHYL-2H-CHROMEN-2-ONE typically involves multi-step organic reactions. One common approach is the condensation of 5,7-dimethyl-2H-chromen-2-one with an azepane derivative under basic conditions. The reaction may involve the use of reagents such as sodium hydride (NaH) or potassium carbonate (K2CO3) to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, controlled temperature, and pressure conditions, as well as the use of catalysts to enhance reaction efficiency. The purification process may involve techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
4-[(AZEPAN-1-YL)METHYL]-5,7-DIMETHYL-2H-CHROMEN-2-ONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the chromen-2-one core to chroman derivatives.
Substitution: The azepane ring can undergo nucleophilic substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.
Reduction: Common reducing agents include sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of chroman derivatives.
Substitution: Formation of various substituted azepane derivatives.
Applications De Recherche Scientifique
4-[(AZEPAN-1-YL)METHYL]-5,7-DIMETHYL-2H-CHROMEN-2-ONE has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 4-[(AZEPAN-1-YL)METHYL]-5,7-DIMETHYL-2H-CHROMEN-2-ONE involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific biological context and application.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-[(AZEPAN-1-YL)METHYL]BENZONITRILE: Another azepane derivative with different substituents.
Azone® (1-dodecylazacycloheptan-2-one): Known for its use as a penetration enhancer in transdermal drug delivery.
Uniqueness
4-[(AZEPAN-1-YL)METHYL]-5,7-DIMETHYL-2H-CHROMEN-2-ONE is unique due to its specific substitution pattern on the chromen-2-one core, which imparts distinct chemical and biological properties. Its combination of an azepane ring and methyl groups makes it a valuable compound for various research and industrial applications.
Propriétés
Formule moléculaire |
C18H23NO2 |
|---|---|
Poids moléculaire |
285.4 g/mol |
Nom IUPAC |
4-(azepan-1-ylmethyl)-5,7-dimethylchromen-2-one |
InChI |
InChI=1S/C18H23NO2/c1-13-9-14(2)18-15(11-17(20)21-16(18)10-13)12-19-7-5-3-4-6-8-19/h9-11H,3-8,12H2,1-2H3 |
Clé InChI |
YYMAJFGRBBOZPM-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C2C(=CC(=O)OC2=C1)CN3CCCCCC3)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


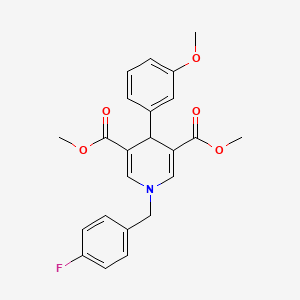
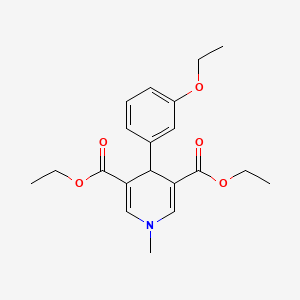
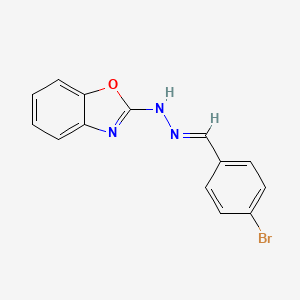
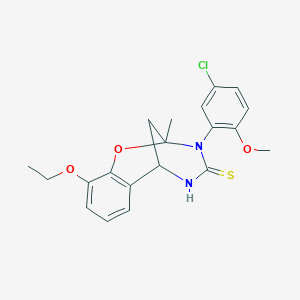
![1-(4-ethoxyphenyl)-3-hydroxy-3-(4-methoxyphenyl)-2,3,6,7-tetrahydro-5H-imidazo[2,1-b][1,3]thiazin-1-ium](/img/structure/B14966941.png)
![6-ethyl-N-(4-ethylphenyl)-6H-dibenzo[c,e][1,2]thiazine-9-carboxamide 5,5-dioxide](/img/structure/B14966957.png)
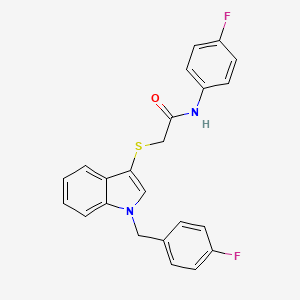
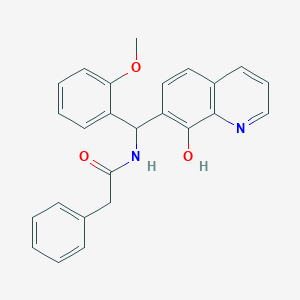
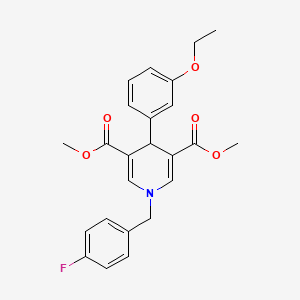
![N-(4-{2-[(2-bromophenyl)amino]-2-oxoethyl}-3-oxo-3,4-dihydroquinoxalin-2-yl)-N-methylpropanamide](/img/structure/B14966987.png)
![N-{2-[(4-chlorobenzyl)oxy]benzyl}-2-methyl-2H-tetrazol-5-amine](/img/structure/B14966994.png)
![N-(2-phenylethyl)-6-[(2-thioxo-1,2-dihydroquinazolin-4-yl)amino]hexanamide](/img/structure/B14967003.png)
![5-bromo-2-chloro-N-(2-(3-chlorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B14967011.png)
